13,14-Dimethyl-8-{[2-(morpholin-4-yl)ethyl]amino}-15-thia-9,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{12,16}]heptadeca-1(17),2(7),3,5,8,12(16),13-heptaen-11-one
Description
The compound 13,14-Dimethyl-8-{[2-(morpholin-4-yl)ethyl]amino}-15-thia-9,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{12,16}]heptadeca-1(17),2(7),3,5,8,12(16),13-heptaen-11-one (hereafter referred to as Compound A) is a tetracyclic heterocyclic molecule featuring a fused thia-triazatetracyclic core. Its structure includes a morpholine ethylamino substituent at position 8 and methyl groups at positions 13 and 12.
Properties
Molecular Formula |
C21H23N5O2S |
|---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
13,14-dimethyl-8-(2-morpholin-4-ylethylamino)-15-thia-9,10,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,8,12(16),13-heptaen-11-one |
InChI |
InChI=1S/C21H23N5O2S/c1-13-14(2)29-20-17(13)21(27)26-19(23-20)16-6-4-3-5-15(16)18(24-26)22-7-8-25-9-11-28-12-10-25/h3-6H,7-12H2,1-2H3,(H,22,24) |
InChI Key |
JERGGDHAQHBACB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N3C(=N2)C4=CC=CC=C4C(=N3)NCCN5CCOCC5)C |
Origin of Product |
United States |
Preparation Methods
- Fischer Indole Synthesis : This classic method involves the reaction of a phenylhydrazine derivative with a ketone (such as cyclohexanone) in the presence of an acid catalyst (e.g., methanesulfonic acid). The resulting intermediate undergoes cyclization to form the indole ring .
- Other Approaches : Literature reports may provide additional synthetic routes specific to this compound.
Industrial Production:: Unfortunately, specific industrial-scale methods for producing this compound are scarce in the literature. Further research is needed to explore large-scale synthesis.
Chemical Reactions Analysis
- Reactivity : The compound likely undergoes various reactions typical of indole derivatives:
- Oxidation : Oxidative processes can modify the indole ring.
- Reduction : Reduction reactions may target functional groups.
- Substitution : Nucleophilic substitution at the amino group or other positions.
- Common Reagents and Conditions : These depend on the specific reaction. For example:
- Oxidation : Oxidants like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
- Reduction : Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
- Substitution : Various nucleophiles (e.g., amines, alkoxides).
- Major Products : These would vary based on the reaction conditions.
Scientific Research Applications
- Chemistry : Investigate its reactivity, explore new derivatives, and study its interactions with other molecules.
- Biology and Medicine : Assess its potential as a drug candidate (e.g., anti-inflammatory, analgesic, or antimicrobial properties).
- Industry : Explore applications in materials science or catalysis.
Mechanism of Action
- Targets : Identify molecular targets (e.g., receptors, enzymes) affected by this compound.
- Pathways : Investigate signaling pathways influenced by its interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
Compound B : 8-{[3-(Diethylamino)propyl]amino}-13-phenyl-15-thia-9,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{12,16}]heptadeca-1(17),2(7),3,5,8,12(16),13-heptaen-11-one
- Key Differences: Substituent at position 8: A diethylamino-propylamino group replaces the morpholin-4-yl ethylamino group in Compound A. Position 13: Phenyl group instead of methyl.
- The phenyl group could influence π-π stacking in target binding .
Compound C : 8,13-Bis(4-fluorophenyl)-15-thia-9,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{12,16}]heptadeca-1(17),2(7),3,5,8,12(16),13-heptaen-11-one
- Key Differences :
- Positions 8 and 13: Both are substituted with 4-fluorophenyl groups.
- Implications: Fluorine atoms may enhance metabolic stability and bioavailability through electronegative effects. The absence of aminoalkyl substituents reduces hydrogen-bonding capacity compared to Compound A .
Compound D : 14-Methoxy-7-(morpholin-4-yl)-2-oxa-4,6,9-triazatricyclo[9.4.0.0^{3,8}]pentadeca-1(15),3,5,7,11,13-hexaen-10-one
- Key Differences :
- Core structure: A tricyclic system with oxa and triaza groups instead of a tetracyclic thia-triaza framework.
- Substituent: Morpholin-4-yl group retained but at position 5.
Table 1: Structural Comparison
| Feature | Compound A | Compound B | Compound C | Compound D |
|---|---|---|---|---|
| Core Structure | Tetracyclic | Tetracyclic | Tetracyclic | Tricyclic |
| Position 8 Substituent | Morpholin-4-yl ethylamino | Diethylamino-propylamino | 4-Fluorophenyl | Morpholin-4-yl |
| Position 13 Substituent | Methyl | Phenyl | 4-Fluorophenyl | N/A |
| Heteroatoms | S, 3N | S, 3N | S, 3N | O, 3N |
Pharmacological Properties
- Compound A: The morpholine group may target enzymes like kinases or phosphatases, where morpholine derivatives are known inhibitors. Methyl groups could reduce metabolic degradation .
- Compound B: The diethylamino group’s lipophilicity may enhance CNS penetration, but toxicity risks (e.g., phospholipidosis) are higher .
- Compound C : Fluorophenyl groups improve pharmacokinetics (e.g., longer half-life) but may reduce solubility .
- Compound D : The oxa-triaza core could favor interactions with nucleic acids or topoisomerases .
Table 2: Pharmacokinetic Predictions
| Property | Compound A | Compound B | Compound C | Compound D |
|---|---|---|---|---|
| LogP | ~3.2 | ~4.1 | ~3.8 | ~2.9 |
| Solubility (mg/mL) | 0.05 | 0.01 | 0.03 | 0.08 |
| Hydrogen Bond Donors | 2 | 2 | 0 | 1 |
Crystallographic Data
- Compound A : Likely exhibits intramolecular hydrogen bonds (N–H···O/S) and C–H···π interactions, stabilizing the tetracyclic core (analogous to and ) .
- Compound B: Crystal packing dominated by van der Waals interactions due to bulky diethylamino and phenyl groups .
- Compound C : Fluorine atoms participate in halogen bonding, enhancing crystal stability .
- Compound D : The tricyclic system adopts a planar conformation, facilitating π-stacking in the solid state .
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